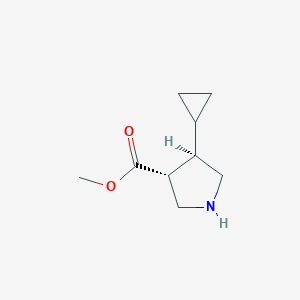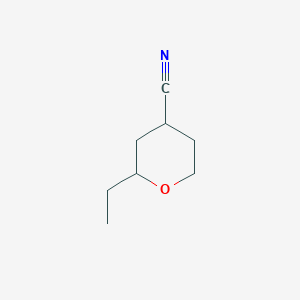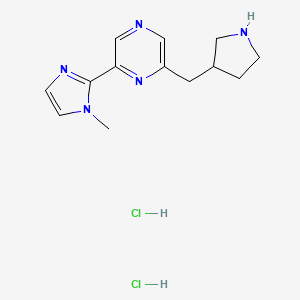
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including a cyclopropyl group attached to a pyrrolidine ring, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate typically involves the following steps:
N-Acylation: The starting material, 3-amino-4-methylpyridine, undergoes N-acylation.
Quaternization: The acylated product is then quaternized using benzyl halide.
Partial Reduction: The quaternized product is partially reduced using sodium borohydride in methanol or water.
Hydrolysis: The partially reduced product is hydrolyzed in the presence of an acid to yield the desired intermediate.
Reductive Amination: The intermediate undergoes reductive amination using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products Formed
The major products formed from these reactions include various oxo, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxy-3-methyl-2-pentanone: This compound has similar structural features and is known for its immune-eliciting properties in plants.
3’-O-Methylsappanol: Another structurally related compound with notable biological activities.
Uniqueness
Methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate stands out due to its unique cyclopropyl group attached to the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-5-10-4-7(8)6-2-3-6/h6-8,10H,2-5H2,1H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
HCMJOTMAYTXGHE-SFYZADRCSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2CC2 |
Kanonische SMILES |
COC(=O)C1CNCC1C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)





![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)


![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)
![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)


